molecular formula C7H14ClNO2 B8555238 N-(2-hydroxyethyl)-3-chloropivalamide

N-(2-hydroxyethyl)-3-chloropivalamide

Cat. No.: B8555238
M. Wt: 179.64 g/mol
InChI Key: FMVFLBFDDGXQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)-3-chloropivalamide is a substituted amide characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to the nitrogen atom of a 3-chloropivaloyl moiety. The pivaloyl group (2,2-dimethylpropanoyl) provides steric bulk, while the chlorine atom at the 3-position introduces electronic effects.

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-chloro-N-(2-hydroxyethyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C7H14ClNO2/c1-7(2,5-8)6(11)9-3-4-10/h10H,3-5H2,1-2H3,(H,9,11)

InChI Key

FMVFLBFDDGXQRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C(=O)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Compound Name Key Functional Groups Structural Differences vs. Target Compound
N-(2-Hydroxyethyl)-piperidine Hydroxyethyl, piperidine ring Replaces pivalamide with a heterocyclic amine
2-Diisopropylaminoethanol Hydroxyethyl, diisopropylamine Lacks amide bond; tertiary amine instead of pivalamide
N-(3-Chloro-4-hydroxyphenyl)acetamide Chlorophenyl, acetamide Aromatic chloro group vs. aliphatic chloropivaloyl
N-[2-(3,4-dihydroxyphenyl)-ethyl]-3-(4-methoxyphenyl)prop-2-enamide Polyhydroxy phenyl, enamide Complex aromatic substituents; conjugated double bond

Physicochemical Properties

  • Solubility: The hydroxyethyl group enhances hydrophilicity compared to non-polar analogs like N-(3-chlorophenyl)acetamide. However, the bulky pivaloyl group reduces water solubility relative to simpler amides (e.g., acetamides) .
  • Stability : The branched pivaloyl group confers steric protection to the amide bond, increasing resistance to hydrolysis compared to linear-chain analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.